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Carphenazine-d4 (dimaleate)

Cat. No.: B12416527
M. Wt: 661.8 g/mol
InChI Key: TVPJGGZLZLUPOB-AIKYLZHTSA-N
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Description

Significance of Stable Isotope Labeling in Modern Chemical and Biochemical Sciences

Stable isotope labeling is a non-radioactive technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org By replacing specific atoms within a molecule with their heavier, stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), researchers can trace the fate of compounds in complex biological systems. wikipedia.orgsymeres.com This method is invaluable for a wide range of applications, including the study of metabolic pathways, reaction kinetics, and the structural analysis of biomolecules. symeres.comdiagnosticsworldnews.com

The key advantage of stable isotope labeling lies in the fact that the labeled molecules are chemically identical to their unlabeled counterparts, ensuring they behave similarly in biological and chemical processes. diagnosticsworldnews.comacanthusresearch.com However, the difference in mass allows them to be distinguished and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgdiagnosticsworldnews.com This enables precise measurement and tracing without the handling and disposal concerns associated with radioactive isotopes.

Overview of Deuterated Internal Standards in Analytical Chemistry

In analytical chemistry, particularly in quantitative analysis using mass spectrometry, an internal standard is a substance that is added in a constant amount to samples, the calibration standard, and the blank. Deuterated internal standards are compounds that are chemically identical to the analyte of interest, but a number of their hydrogen atoms have been replaced by deuterium. pubcompare.aipubcompare.ai

The use of deuterated internal standards offers several significant advantages:

Improved Accuracy and Precision: They help to correct for the loss of analyte during sample preparation and analysis, as the deuterated standard will be affected in the same way as the unlabeled analyte. pubcompare.aiclearsynth.com

Compensation for Matrix Effects: In complex samples like blood or plasma, other molecules can interfere with the ionization of the analyte, a phenomenon known as the matrix effect. clearsynth.com Since the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction. acanthusresearch.comclearsynth.com

Enhanced Method Robustness: The use of a stable isotope-labeled internal standard makes the analytical method more reliable and less susceptible to variations in experimental conditions. clearsynth.com

Deuterated standards are considered the gold standard for quantitative mass spectrometry assays due to their ability to mimic the behavior of the analyte more closely than any other type of internal standard. acanthusresearch.com

Contextualizing Carphenazine-d4 (Dimaleate) within Pharmaceutical Research Tools

Carphenazine is a phenothiazine (B1677639) derivative that has been used as an antipsychotic agent. cymitquimica.commedchemexpress.eu Its deuterated analog, Carphenazine-d4 (dimaleate), serves as a crucial internal standard for the quantitative analysis of carphenazine in biological samples. The "d4" designation indicates that four hydrogen atoms in the carphenazine molecule have been replaced with deuterium.

The primary application of Carphenazine-d4 (dimaleate) is in pharmacokinetic studies, where researchers need to accurately measure the concentration of carphenazine in plasma or other biological fluids over time. By using Carphenazine-d4 (dimaleate) as an internal standard in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), scientists can achieve the high level of accuracy and precision required for these studies. pubcompare.ai The use of such deuterated standards is a common practice in drug metabolism and pharmacokinetic (DMPK) research. symeres.com

Below is a data table summarizing the key properties of Carphenazine-d4 (dimaleate):

PropertyValue
Chemical Formula C28H35N3O6S
Molecular Weight 545.7 g/mol
Purity Min. 95%
Form Solid
Intended Use Laboratory Research Only

Note: The data in this table is based on available information and may vary between suppliers. cymitquimica.com

The synthesis of deuterated compounds like Carphenazine-d4 (dimaleate) can be achieved through methods such as hydrogen/deuterium exchange reactions or by using deuterated precursors in the synthetic pathway. symeres.comacanthusresearch.com While deuterium labeling is a cost-effective method, care must be taken to ensure the label is placed on a non-exchangeable position within the molecule to prevent its loss during analysis. acanthusresearch.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H39N3O10S B12416527 Carphenazine-d4 (dimaleate)

Properties

Molecular Formula

C32H39N3O10S

Molecular Weight

661.8 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[10-[3-[4-(1,1,2,2-tetradeuterio-2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]propan-1-one

InChI

InChI=1S/C24H31N3O2S.2C4H4O4/c1-2-22(29)19-8-9-24-21(18-19)27(20-6-3-4-7-23(20)30-24)11-5-10-25-12-14-26(15-13-25)16-17-28;2*5-3(6)1-2-4(7)8/h3-4,6-9,18,28H,2,5,10-17H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+/i16D2,17D2;;

InChI Key

TVPJGGZLZLUPOB-AIKYLZHTSA-N

Isomeric SMILES

[2H]C(N1CCN(CC1)CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)C(=O)CC)(C(O)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies for Deuterated Compounds

Strategies for Deuterium (B1214612) Incorporation in Complex Organic Molecules

The synthesis of deuterated complex molecules like Carphenazine requires sophisticated chemical strategies that can introduce deuterium atoms at specific positions with high efficiency and selectivity. nih.gov General approaches have evolved from classical methods, such as acid- or base-catalyzed exchange of enolizable protons, to modern transition-metal-catalyzed techniques that enable direct C-H activation. scielo.org.mx For complex pharmacophores, late-stage deuteration is often preferred as it allows for the isotopic labeling of an advanced intermediate or the final molecule, minimizing the number of synthetic steps. acs.org

The synthesis of Carphenazine-d4, where four deuterium atoms are incorporated into the molecule, can be approached through several mechanistic pathways. The most common strategies for introducing multiple deuterium atoms include reductive deuteration and hydrogen isotope exchange (HIE).

Reductive Deuteration: This is a powerful method for incorporating deuterium atoms by reducing a suitable functional group with a deuterated reagent. A highly plausible and specific pathway for synthesizing Carphenazine-d4 involves the reduction of a diketo-piperazine precursor. This approach is analogous to the published synthesis of deuterium-labeled Fluphenazine, a structurally related phenothiazine (B1677639). nih.gov In this method, a precursor such as 1-[10-[3-(3,5-dioxo-1-piperazinyl)propyl]-10H-phenothiazin-2-yl]propan-1-one would be synthesized first. The two ketone groups on the piperazine (B1678402) ring are then reduced using a strong deuterating agent like lithium aluminum deuteride (B1239839) (LiAlD₄). This reaction replaces the two carbonyl groups with two -CD₂- groups, thereby introducing four deuterium atoms with high regioselectivity into the piperazine moiety of the side chain. nih.gov

A summary of potential deuteration pathways is presented below.

Pathway Deuterium Source Key Reagents/Catalysts Mechanism Applicability to Carphenazine-d4
Reductive DeuterationLithium Aluminum Deuteride (LiAlD₄)Diketo-piperazine precursorNucleophilic addition of deuteride to carbonylsHighly specific for producing the d4-piperazine analogue nih.gov
Hydrogen Isotope Exchange (HIE)Deuterium Oxide (D₂O) or Deuterium Gas (D₂)Transition metal catalysts (Ir, Ru, Fe)C-H activation/C-D bond formationGeneral method for labeling heterocycles, but achieving specific d4-labeling on the side chain is difficult scielo.org.mxacs.orgnih.gov
Photocatalytic DeuterationDeuterium Oxide (D₂O)Photoredox catalysts (e.g., 4CzIPN), HAT catalystRadical-mediated H/D exchangeA mild method applicable to various functional groups, including aldehydes and C-H bonds adjacent to nitrogen researchgate.netnih.govresearchgate.net

Achieving precise control over the position (regioselectivity) and spatial orientation (stereoselectivity) of deuterium incorporation is paramount in the synthesis of deuterated drugs. rsc.org Isotopic impurities arising from incorrect placement (mis-deuteration) or incomplete labeling (under-deuteration) can lead to compromised pharmacokinetic profiles. researchgate.net

Regioselectivity: In the context of Carphenazine-d4 synthesis, the choice of synthetic route dictates the regioselectivity.

The reductive deuteration of a diketo-piperazine precursor offers near-perfect regioselectivity. The deuterium atoms are exclusively delivered to the carbon atoms of the former carbonyl groups, ensuring the d4 label is confined to the piperazine ring. nih.gov

In contrast, HIE reactions are more complex to control. The regioselectivity on the phenothiazine core is governed by the electronic properties of the ring and the nature of the catalyst. For many directing groups, ortho-deuteration is favored. researchgate.netsnnu.edu.cn For example, rhodium-catalyzed C-H activation on 10-methyl-10H-phenothiazine has shown deuterium incorporation at the C1 and C3 positions of the aromatic rings. rsc.org Labeling the aliphatic side chain selectively is even more challenging, though ruthenium nanoparticle catalysts have shown the ability to deuterate the α-position of alkyl amines with high regioselectivity. nih.gov

Stereoselectivity: Stereoselectivity becomes a factor when deuterium labeling creates a new chiral center or occurs near an existing one.

The piperazine ring of Carphenazine is achiral, so the introduction of deuterium atoms at the 2,6- or 3,5-positions does not create a stereocenter. Therefore, stereoselectivity is not a primary concern for the proposed reductive deuteration pathway.

However, in more general applications, stereoretentive deuteration of α-chiral amines has been successfully achieved using specific ruthenium complexes. nih.gov This is accomplished by ensuring that the rate of H/D exchange on the catalyst is faster than the dissociation of the intermediate imine, thus preserving the original enantiomeric purity. nih.gov Such advanced methods are crucial when deuterating molecules with chiral amine side chains to avoid racemization.

Advanced Synthetic Techniques for Carphenazine-d4 (Dimaleate) Preparation

The preparation of a high-purity deuterated standard like Carphenazine-d4 (dimaleate) requires not only a robust synthetic route but also meticulous optimization of reaction conditions and rigorous purification and characterization of all intermediates and the final product. researchgate.netansto.gov.au

The efficiency of a deuteration reaction is measured by the chemical yield and the level of deuterium incorporation. researchgate.net Optimizing reaction parameters is crucial to maximize both. For any given deuteration strategy, a systematic variation of conditions is typically performed to find the optimal balance. researchgate.netrsc.org

Key parameters for optimization include:

Catalyst System: The choice of metal and ligands in HIE can dramatically affect selectivity and activity. For photoredox catalysis, the photocatalyst, hydrogen atom transfer (HAT) catalyst, and additives must be carefully selected. nih.govresearchgate.net

Deuterium Source: The isotopic purity and equivalents of the deuterium source (e.g., D₂O, D₂ gas, NaBD₄, LiAlD₄) are critical. Using an excess of the deuterating agent can help drive the reaction to completion and achieve high levels of deuterium incorporation. nih.govd-nb.info

Solvent: The solvent can influence catalyst stability, substrate solubility, and reaction mechanism. In some HIE reactions, mixed-solvent systems like DCM/D₂O are used. researchgate.net

Temperature and Time: These parameters must be balanced to ensure complete reaction without promoting side reactions or decomposition, especially for thermally sensitive molecules. nih.govrsc.org

The table below summarizes typical conditions that are optimized for various deuteration methods.

Parameter Reductive Deuteration (LiAlD₄) Metal-Catalyzed HIE Photocatalytic Deuteration
Catalyst N/A (Stoichiometric Reagent)[Ir(cod)Cl]₂, Ru@PVP, Fe/C4CzIPN, [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆
Deuterium Source LiAlD₄D₂O, D₂ gasD₂O
Solvent Anhydrous THF, Diethyl EtherD₂O, DCE, ChlorobenzeneEtOAc, DCM/D₂O
Temperature 0 °C to reflux100 - 150 °CRoom Temperature
Additives N/ABase (e.g., NaOMe), H₂ pressureHAT catalyst (e.g., Thiol), Base

The unambiguous confirmation of the structure and isotopic purity of Carphenazine-d4 (dimaleate) is essential for its use as an analytical standard. This requires a combination of purification and analytical techniques.

Purification: Synthetic intermediates and the final crude product are typically purified using chromatographic methods.

Flash Chromatography: Used for routine purification of organic compounds on a preparative scale.

High-Performance Liquid Chromatography (HPLC): Provides higher resolution and is often used for the final purification step to achieve the high chemical purity (>98%) required for pharmaceutical standards. ansto.gov.ausigmaaldrich.com

It is important to note that due to the similar physical properties of isotopologues, chromatographic methods cannot separate the desired deuterated compound from under- or non-deuterated impurities. researchgate.net Therefore, high deuterium incorporation must be achieved during the synthesis itself.

Characterization: A suite of analytical methods is employed to confirm the identity, chemical purity, and isotopic composition of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for this purpose.

²H NMR directly detects the deuterium nuclei, confirming the exact locations of the labels. ansto.gov.au

¹³C NMR confirms the carbon skeleton of the molecule.

Salt Formation: The final step involves reacting the purified Carphenazine-d4 free base with two equivalents of maleic acid to form the dimaleate salt. The formation of the salt can improve the stability, crystallinity, and handling properties of the final compound.

The following table outlines the key characterization techniques and the information they provide.

Technique Purpose Information Obtained
¹H NMR Structural confirmation and D-incorporationChemical shifts confirm structure; signal integration determines site-specific %D nih.gov
²H NMR Direct detection of deuteriumConfirms the location of deuterium labels ansto.gov.au
¹³C NMR Structural confirmationVerifies the carbon framework of the molecule
Mass Spectrometry (MS/HRMS) Isotopic purity and molecular weightConfirms molecular mass and shows the distribution of d0-d4 species ansto.gov.aunih.gov
HPLC Chemical purity analysisQuantifies the amount of non-isotopic chemical impurities sigmaaldrich.com

Advanced Analytical Methodologies and Applications

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Carphenazine-d4 Quantification

The development of a robust and reliable LC-MS/MS method is essential for the accurate quantification of carphenazine using Carphenazine-d4 as an internal standard. rsc.org This process involves a systematic optimization of both the chromatographic separation and the mass spectrometric detection parameters to ensure the method is sensitive, selective, and free from interferences. up.ac.za

Chromatographic Separation Optimization for Deuterated Analogs and Co-eluting Species

Effective chromatographic separation is critical to distinguish the analyte from its deuterated internal standard and from endogenous matrix components that could interfere with quantification. nih.gov While a stable isotope-labeled internal standard like Carphenazine-d4 is designed to co-elute with the unlabeled analyte, achieving a sharp and symmetrical peak shape for both is paramount. researchgate.net

Optimization typically involves the systematic evaluation of several key parameters:

Column Chemistry: Reversed-phase columns, such as C18 or phenyl-hexyl, are commonly employed for the separation of moderately polar compounds like carphenazine. mdpi.commdpi.com The choice depends on the specific physicochemical properties of the analyte and the desired retention characteristics.

Mobile Phase Composition: The mobile phase usually consists of an aqueous component (e.g., water with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). mdpi.comuu.nl The gradient elution, which involves changing the proportion of the organic solvent over time, is optimized to achieve adequate retention, good peak shape, and efficient separation from matrix components. uu.nl

Flow Rate and Column Temperature: These parameters are adjusted to optimize analysis time and separation efficiency. A typical flow rate for a standard analytical UPLC system might be around 0.20-0.6 mL/min. uu.nlnih.gov

The goal is to develop a method where Carphenazine and Carphenazine-d4 have nearly identical retention times, ensuring they experience the same matrix effects, while being resolved from any other interfering substances. researchgate.net

Table 1: Example of Chromatographic Parameters for Optimization

Parameter Levels/Ranges Explored Rationale
Column C18, C8, Phenyl-Hexyl Evaluate different stationary phase selectivities.
Mobile Phase A 0.1% Formic Acid in Water, 5mM Ammonium Acetate Optimize ionization and peak shape.
Mobile Phase B Acetonitrile, Methanol Affects elution strength and selectivity.
Gradient Varied slope and duration To achieve optimal separation and run time. uu.nl
Flow Rate 0.2 - 0.5 mL/min Balance between speed and chromatographic efficiency.

| Column Temp. | 25°C - 40°C | Influences viscosity and retention behavior. mdpi.com |

Mass Spectrometric Parameters for Enhanced Sensitivity and Selectivity

Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for quantification. rsc.org The optimization process is typically performed by infusing a standard solution of both carphenazine and Carphenazine-d4 into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor ion to product ion transition for each compound. up.ac.zanih.gov

Key parameters optimized include:

Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used for phenothiazine (B1677639) derivatives like carphenazine due to the presence of basic nitrogen atoms that are readily protonated. nih.gov

Precursor and Product Ions: The protonated molecule [M+H]+ is typically selected as the precursor ion. This ion is then fragmented in the collision cell, and the most stable and abundant fragment ions are selected as product ions for monitoring. For Carphenazine-d4, the precursor ion will have a mass shift corresponding to the number of deuterium (B1214612) atoms (in this case, +4 amu). The product ions may or may not retain the deuterium label, depending on the fragmentation pathway.

Collision Energy (CE) and Declustering Potential (DP): These voltages are optimized to maximize the signal intensity of the chosen product ions for both the analyte and the internal standard.

Table 2: Hypothetical MRM Transitions for Carphenazine and Carphenazine-d4

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Declustering Potential (V)
Carphenazine 442.2 143.1 35 80
Carphenazine 442.2 171.1 30 80
Carphenazine-d4 446.2 143.1 35 80
Carphenazine-d4 446.2 175.1 30 80

Note: These values are illustrative and would need to be determined experimentally.

Matrix Effect Mitigation Strategies Utilizing Carphenazine-d4 as an Internal Standard

The matrix effect is a major challenge in LC-MS/MS bioanalysis, where co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate results. nih.govresearchgate.net

The use of a stable isotope-labeled internal standard, such as Carphenazine-d4, is the most effective strategy to compensate for these effects. clearsynth.com Because SIL-ISs have nearly identical physicochemical properties to the analyte, they co-elute chromatographically and experience the same degree of ionization suppression or enhancement. researchgate.netresearchgate.net By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect is normalized, leading to highly accurate and precise quantification. lcms.cz While cleaner sample preparation techniques like liquid-liquid extraction or solid-phase extraction can help reduce matrix components, the use of a SIL-IS is indispensable for correcting any remaining effects. nih.govresearchgate.net

Validation Parameters for Research-Grade Analytical Methods (e.g., Linearity, Precision, Accuracy in Non-Clinical Matrices)

Once the LC-MS/MS method is developed, it must be validated to demonstrate its reliability for the intended purpose. wjarr.com For research-grade methods in non-clinical matrices, validation typically follows guidelines similar to those from the ICH. globalresearchonline.net The key parameters assessed include specificity, linearity, accuracy, precision, and robustness. altabrisagroup.comresearchgate.net

Specificity/Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. elementlabsolutions.com This is assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte and internal standard. vliz.be

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. globalresearchonline.net This is typically evaluated by analyzing a series of calibration standards and assessing the correlation coefficient (r²) of the resulting calibration curve, which should ideally be >0.99. mdpi.comresearchgate.net

Accuracy: This measures the closeness of the determined value to the nominal or known true value. elementlabsolutions.com It is expressed as the percentage of recovery and is determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high).

Precision: This expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. elementlabsolutions.com It is evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision) and is reported as the relative standard deviation (%RSD). researchgate.net

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature), providing an indication of its reliability during normal usage. globalresearchonline.netelementlabsolutions.com

Table 3: Typical Acceptance Criteria for Method Validation

Validation Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) Within 85-115% of nominal value
Precision (% RSD) ≤ 15% (≤ 20% at the Lower Limit of Quantification)

| Selectivity | No significant interfering peaks at the retention time of the analyte or IS. |

Role of Carphenazine-d4 (Dimaleate) in Analytical Quality by Design (AQbD)

Analytical Quality by Design (AQbD) is a systematic approach to method development that begins with predefined objectives and emphasizes understanding of the method and its performance based on sound science and quality risk management. nih.govamericanpharmaceuticalreview.com The goal is to design a robust method that consistently delivers its intended performance. chromatographyonline.com The use of a high-quality internal standard like Carphenazine-d4 is a critical component of an AQbD framework, as it is a key factor in ensuring the method's ultimate robustness and reliability.

AQbD involves several stages, including defining an Analytical Target Profile (ATP), identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs), and establishing a Method Operable Design Region (MODR). nih.govchromatographyonline.com Carphenazine-d4 helps ensure that a critical attribute—accurate quantification—is consistently met, even with unavoidable variations in the analytical process.

Design of Experiments (DoE) Approaches in Method Development

Design of Experiments (DoE) is a powerful statistical tool used within the AQbD framework to efficiently screen for and optimize critical method parameters. chromatographyonline.comasq.org Instead of the traditional "one factor at a time" (OFAT) approach, DoE allows for the simultaneous variation of multiple factors, enabling the study of their interactions. nih.govchromatographyonline.com

In the context of developing an LC-MS/MS method for carphenazine using Carphenazine-d4, a DoE approach could be used to optimize chromatographic conditions. Factors such as gradient time, mobile phase pH, and column temperature could be systematically varied to study their effect on responses like peak resolution, peak asymmetry, and analysis time. nih.gov This systematic approach allows for a comprehensive understanding of the method's performance and helps to identify a robust operating region where the method is insensitive to small variations in its parameters. asq.org

Table 4: Example of a DoE Setup for Chromatographic Optimization

Factor Level 1 (-) Level 2 (+)
A: Gradient Time (min) 5 10
B: Organic Content (initial %) 20 40
C: Column Temperature (°C) 30 40

| Response(s) to Measure | Peak Resolution, Retention Time, Peak Tailing Factor |

By applying DoE, analysts can build a scientifically sound and robust quantitative method, ensuring that Carphenazine-d4 (dimaleate) effectively fulfills its role as an internal standard to deliver reliable and accurate data. chromatographyonline.com

Robustness and Ruggedness Assessment for Carphenazine-d4 Analytical Procedures

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Ruggedness, a closely related concept, assesses the reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. pharmaguideline.comut.ee For Carphenazine-d4 (dimaleate), ensuring the robustness and ruggedness of its analytical methods, typically high-performance liquid chromatography (HPLC), is critical for consistent and reliable quantification in research and quality control settings.

The assessment of robustness involves intentionally varying critical method parameters and observing the effect on the analytical results, such as peak area, retention time, and resolution from other components. pharmaknowledgeforum.com If variations in analytical conditions are found to significantly impact the results, these conditions must be carefully controlled, or a precautionary statement should be included in the procedure. pharmaguideline.com

Ruggedness is often evaluated by transferring the analytical method to different laboratories or having different analysts perform the same analysis to assess the degree of reproducibility. chromatographyonline.com The goal is to establish a set of system suitability parameters to ensure the validity of the analytical procedure is maintained whenever it is used. pharmaguideline.com

Key parameters that are typically evaluated during the robustness and ruggedness assessment of an HPLC method for a compound like Carphenazine-d4 are detailed in the table below.

Table 1: Parameters for Robustness and Ruggedness Assessment of Carphenazine-d4 Analytical Procedures

Parameter Typical Variation for Robustness Testing Considerations for Ruggedness Testing Potential Impact on Analytical Results
Mobile Phase Composition ± 2% variation in the organic modifier content allmultidisciplinaryjournal.com Use of mobile phase prepared by different analysts or from different reagent lots. Changes in retention time, peak shape, and resolution.
Mobile Phase pH ± 0.1-0.2 pH units Preparation of buffer by different analysts. Significant shifts in retention time for ionizable compounds, affecting peak symmetry.
Column Temperature ± 5°C Use of different HPLC instruments with varying oven efficiencies. Altered retention times and peak shapes.
Flow Rate ± 0.1 mL/min allmultidisciplinaryjournal.com Analysis performed on different HPLC systems. Proportional changes in retention time.
Wavelength of Detection ± 2 nm allmultidisciplinaryjournal.com Use of different detector models or brands. Variations in peak response and sensitivity.
Column Batch/Lot Use of columns from different manufacturing lots or suppliers. N/A (inherently part of ruggedness) Potential differences in selectivity and efficiency, affecting resolution and retention.
Analyst N/A Different analysts performing the sample preparation and analysis. Variability in sample preparation, injection technique, and data processing.

| Instrument | N/A | Different HPLC systems from various manufacturers. | Differences in system volume, mixing efficiency, and detector performance. |

Alternative and Complementary Analytical Techniques in Deuterated Compound Research

While chromatographic methods are central to the analysis of deuterated compounds like Carphenazine-d4, other spectroscopic techniques provide critical complementary information, particularly for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and is particularly powerful in the analysis of deuterated compounds. For Carphenazine-d4, NMR is the primary technique used to confirm the location and extent of deuterium incorporation, as well as to assess both isotopic and chemical purity.

¹H NMR (Proton NMR) is used to identify the absence of signals at specific positions where deuterium atoms have been introduced. The integration of the remaining proton signals provides a quantitative measure of the degree of deuteration. Conversely, ²H NMR (Deuterium NMR) can be used to directly observe the deuterium signals, providing unambiguous confirmation of the deuteration sites. drugbank.com

The table below summarizes the expected key NMR parameters for Carphenazine, which would be altered in Carphenazine-d4 by the absence of specific proton signals and the corresponding changes in the carbon spectra.

Table 2: Key NMR Parameters for Carphenazine Structure Confirmation

Nucleus Parameter Typical Chemical Shift Range (ppm) for Phenothiazines Information Provided for Carphenazine-d4
¹H Chemical Shift (δ) Aromatic protons: 6.5-8.0 ppm; Aliphatic protons: 2.0-4.0 ppm Confirms the absence of protons at the d4-labeled positions.
Integration N/A Quantifies the degree of deuteration by comparing the integrals of remaining proton signals.
Coupling Constants (J) 2-10 Hz Provides information on the connectivity of the non-deuterated parts of the molecule.
¹³C Chemical Shift (δ) Aromatic carbons: 110-150 ppm; Aliphatic carbons: 20-60 ppm Confirms the integrity of the carbon framework. Deuterium substitution can cause small upfield shifts.

| ²H | Chemical Shift (δ) | Similar to ¹H NMR chemical shift range. drugbank.com | Directly detects the presence and location of deuterium atoms. |

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations for Volatile Deuterated Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. While Carphenazine-d4 itself is a relatively large and non-volatile molecule, GC-MS can be employed for the analysis of its potential smaller, more volatile deuterated metabolites that may be formed in metabolic studies. However, several considerations must be taken into account due to the chemical nature of phenothiazine derivatives and their metabolites.

A primary challenge in the GC-MS analysis of phenothiazine metabolites is their potential thermal lability and polarity, which can lead to poor chromatographic peak shape and decomposition in the hot injector or column. nih.gov To overcome these issues, chemical derivatization is often a necessary step prior to GC-MS analysis. colostate.edujfda-online.com Derivatization modifies the functional groups (such as hydroxyl or amine groups) to create more volatile and thermally stable derivatives. libretexts.org

Common derivatization techniques include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, and acylation, which introduces an acyl group. colostate.edu The choice of derivatization reagent depends on the specific functional groups present in the metabolites. gcms.cz

The mass spectrometer detector in a GC-MS system provides structural information and allows for the differentiation of deuterated and non-deuterated metabolites based on their mass-to-charge ratios. The use of a deuterated internal standard, such as a different isotopologue of a metabolite, can improve the accuracy and precision of quantification. chromatographyonline.comscribd.com

The table below outlines key considerations for the development of a GC-MS method for the analysis of volatile deuterated metabolites of Carphenazine-d4.

Table 3: GC-MS Considerations for Volatile Deuterated Metabolites of Carphenazine-d4

Parameter Consideration Rationale and Importance
Sample Preparation Derivatization (e.g., Silylation, Acylation) To increase the volatility and thermal stability of polar metabolites, improving chromatographic performance and preventing on-column degradation. colostate.edujfda-online.com
GC Inlet Split/Splitless or On-Column Injection To prevent thermal decomposition of sensitive metabolites. On-column injection is often the mildest technique.
GC Column Choice of Stationary Phase A low-polarity stationary phase is typically used for the separation of derivatized, non-polar compounds.
Oven Temperature Program Optimization of Ramp Rates and Hold Times To achieve adequate separation of different metabolites from each other and from matrix components.
MS Ionization Electron Ionization (EI) Standard ionization technique that provides reproducible mass spectra for library matching and structural elucidation.

| MS Detection | Full Scan vs. Selected Ion Monitoring (SIM) | Full scan is used for the identification of unknown metabolites, while SIM provides higher sensitivity and selectivity for the quantification of known target metabolites. |

Investigative Applications in Preclinical Drug Metabolism Research

Elucidation of Metabolic Pathways Using Carphenazine-d4 as a Stable Isotope Tracer

Stable isotope tracers are invaluable in unequivocally tracking the transformation of a parent drug into its various metabolites within complex biological systems. nih.govmetsol.com The known mass shift of the deuterium (B1214612) atoms in Carphenazine-d4 allows for the precise identification of drug-related material from endogenous components in biological matrices when analyzed by mass spectrometry. nih.govalfa-chemistry.com This technique is fundamental to building a comprehensive metabolic map.

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Microsomal Systems

Hepatic microsomes, which are rich in cytochrome P450 (CYP) enzymes, represent a primary in vitro system for assessing the metabolic stability of new chemical entities. nih.gov The metabolic stability of a compound is a measure of its susceptibility to metabolism by these enzymes and is a key determinant of its in vivo half-life and oral bioavailability.

In a typical assay, Carphenazine-d4 would be incubated with human or animal liver microsomes in the presence of necessary cofactors like NADPH. The rate of disappearance of the parent compound over time provides an estimate of its intrinsic clearance. By using a mixture of Carphenazine and Carphenazine-d4, researchers can employ stable isotope filtering techniques with high-resolution mass spectrometry to rapidly distinguish metabolites from the background matrix. nih.gov

Detailed Research Findings: Studies with related phenothiazines, such as perazine (B1214570), have shown that the primary metabolic pathways include N-demethylation and S-oxidation. nih.gov For Carphenazine, which also possesses a piperazine (B1678402) moiety, similar metabolic transformations are expected. The use of Carphenazine-d4 would be instrumental in confirming these pathways and identifying any previously unknown metabolites. The deuterium labeling can also provide insights into the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond can slow down metabolism at the site of deuteration. scirp.orgnih.gov This can lead to "metabolic switching," where alternative metabolic pathways become more prominent. osti.goviaea.orgosti.gov

Table 1: Illustrative Metabolic Stability Data for Carphenazine in Human Liver Microsomes

ParameterValue
Intrinsic Clearance (CLint)45 µL/min/mg protein
Half-life (t½)25 minutes
Major MetabolitesN-dealkylated Carphenazine, Carphenazine sulfoxide
Minor MetabolitesHydroxylated derivatives

This table presents hypothetical data for the non-deuterated Carphenazine to illustrate typical findings in such an experiment. The use of Carphenazine-d4 would aim to refine and expand upon such data.

In Vitro Studies with Isolated Hepatocytes and Tissue Slices for Xenobiotic Biotransformation

While microsomes are excellent for studying Phase I metabolism, they lack the full complement of Phase II conjugating enzymes and transport proteins present in intact cells. Isolated hepatocytes and precision-cut tissue slices offer a more complete in vitro model that can provide a more comprehensive picture of a drug's biotransformation.

Incubating Carphenazine-d4 with suspensions of cryopreserved hepatocytes or cultured tissue slices allows for the investigation of both Phase I and Phase II metabolic pathways, such as glucuronidation and sulfation. The presence of intact cellular structures in these systems also allows for the study of uptake and efflux transporters.

Detailed Research Findings: For many phenothiazines, conjugation reactions are a significant route of elimination for hydroxylated metabolites. By using Carphenazine-d4, researchers can trace the formation of these conjugated metabolites, providing a more complete understanding of the drug's clearance mechanisms. Tissue slices, by preserving the multicellular architecture of the liver, can offer insights into the zonal distribution of metabolic enzymes and potential for bioactivation and toxicity.

Application of Carphenazine-d4 in Animal Model Drug Metabolism Studies (Non-Clinical Pharmacokinetics)

The ultimate goal of in vitro metabolism studies is to predict the in vivo pharmacokinetic profile of a drug. nih.gov Animal models play a crucial role in bridging this gap. nih.gov The administration of Carphenazine-d4 to preclinical species such as rats and dogs allows for the characterization of its in vivo absorption, distribution, metabolism, and excretion.

By analyzing plasma, urine, and feces at various time points after dosing, a complete picture of the drug's disposition can be constructed. The use of a deuterated standard is essential for the accurate quantification of the parent drug and its metabolites in these complex biological samples.

Detailed Research Findings: Deuteration can significantly alter the pharmacokinetic properties of a drug. For example, the approved deuterated drug deutetrabenazine exhibits a longer half-life and reduced peak plasma concentrations compared to its non-deuterated counterpart, leading to a more favorable dosing regimen. nih.govresearchgate.netnih.gov Studies with Carphenazine-d4 in animal models would aim to determine if similar benefits could be achieved. Key pharmacokinetic parameters that would be determined are presented in the table below.

Table 2: Key Non-Clinical Pharmacokinetic Parameters Investigated Using Carphenazine-d4

ParameterDescription
CmaxMaximum plasma concentration
TmaxTime to reach Cmax
AUCArea under the plasma concentration-time curve (a measure of total drug exposure)
Elimination half-life
CLClearance (the volume of plasma cleared of the drug per unit time)
VdVolume of distribution (the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma)

Enzyme Kinetics and Reaction Phenotyping Using Deuterated Substrates

Identifying the specific enzymes responsible for a drug's metabolism, a process known as reaction phenotyping, is critical for predicting potential drug-drug interactions. Deuterated substrates like Carphenazine-d4 can be valuable tools in these investigations.

Determination of Cytochrome P450 (CYP) and Other Enzyme Involvement

Reaction phenotyping for CYP enzymes typically involves two main approaches: the use of a panel of recombinant human CYP enzymes and chemical inhibition studies in human liver microsomes.

In the first approach, Carphenazine-d4 is incubated individually with a panel of recombinant CYP isoforms (e.g., CYP1A2, CYP2D6, CYP2C19, CYP3A4) to see which enzymes are capable of metabolizing the drug. In the second approach, Carphenazine-d4 is incubated with pooled human liver microsomes in the presence and absence of specific chemical inhibitors for each major CYP isoform. A reduction in the rate of metabolism in the presence of a specific inhibitor points to the involvement of that particular enzyme.

Detailed Research Findings: Based on studies with other phenothiazines, it is highly probable that multiple CYP enzymes are involved in the metabolism of Carphenazine. For instance, the metabolism of the related compound perazine is catalyzed by CYP1A2, CYP2D6, CYP2B2, and CYP2C family enzymes in rats. nih.gov Similar studies with Carphenazine-d4 would be expected to reveal a comparable pattern of enzyme involvement. The use of a deuterated substrate can also help to probe the active site and mechanism of these enzymes by measuring the kinetic isotope effect for each specific metabolic reaction. nih.gov

Table 3: Illustrative Results of a CYP Reaction Phenotyping Study for a Phenothiazine (B1677639) Compound

CYP IsoformRecombinant Enzyme Activity (pmol/min/pmol CYP)% Inhibition with Specific Inhibitor
CYP1A21535%
CYP2D62550%
CYP2C19810%
CYP3A41220%

This table presents hypothetical data to illustrate the expected contribution of different CYP isoforms to the metabolism of a phenothiazine. Studies with Carphenazine-d4 would aim to generate such data for this specific compound.

Assessment of Metabolic Enzyme Inhibition and Induction Potentials in Preclinical Systems

A drug candidate can not only be a substrate of metabolic enzymes but can also act as an inhibitor or an inducer of these enzymes, leading to clinically significant drug-drug interactions.

Enzyme Inhibition: To assess the inhibitory potential of Carphenazine-d4, it would be co-incubated with known probe substrates for the major CYP isoforms in human liver microsomes. A decrease in the formation of the metabolite of the probe substrate would indicate that Carphenazine-d4 is an inhibitor of that specific CYP enzyme.

Enzyme Induction: The potential of Carphenazine-d4 to induce the expression of metabolic enzymes is typically evaluated in cultured human hepatocytes. Hepatocytes are treated with Carphenazine-d4 for a period of time (e.g., 48-72 hours), after which the activity of specific CYP enzymes is measured using probe substrates, or the expression of CYP mRNA is quantified using molecular biology techniques. An increase in enzyme activity or mRNA levels would indicate that Carphenazine-d4 is an enzyme inducer.

Detailed Research Findings: Phenothiazines are known to be potent inhibitors of certain CYP enzymes, particularly CYP2D6. researchgate.net Therefore, it is crucial to quantify the inhibitory potential of Carphenazine and its deuterated analog. Studies have also shown that phenothiazines can cause enzyme induction. nih.gov A thorough investigation of both the inhibitory and inductive potential of Carphenazine-d4 is a critical component of its preclinical safety assessment.

Isotope Effects and Deuterium Tracers in Biochemical and Pharmacological Research

Investigation of Deuterium (B1214612) Isotope Effects on Molecular Interactions

The introduction of deuterium into a molecule can influence its interactions with biological targets such as receptors and enzymes. These effects are primarily attributed to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can alter the kinetics of bond cleavage and formation, as well as subtle changes in molecular vibrations and conformation.

Impact of Deuteration on Receptor Binding Kinetics in In Vitro Assays

Phenothiazine (B1677639) antipsychotics, including carphenazine, exert their therapeutic effects primarily through antagonism of dopamine (B1211576) D2 receptors in the brain. The binding affinity and kinetics of a drug to its receptor are critical determinants of its potency and duration of action. Deuteration can modulate these parameters, providing insights into the nature of the drug-receptor interaction.

For instance, if the interaction with the receptor involves a hydrogen bond at a site of deuteration, the stronger C-D bond might lead to a slightly lower dissociation rate, potentially prolonging the residence time of the drug on the receptor.

Table 1: Hypothetical Receptor Binding Affinity of Carphenazine and Carphenazine-d4 at Dopamine D2 Receptors

Compound Ki (nM) Kon (107 M-1min-1) Koff (min-1)
Carphenazine 1.2 5.6 0.067

This table presents illustrative data to demonstrate the potential impact of deuteration on receptor binding kinetics. The values are not based on published experimental results for Carphenazine-d4.

Influence of Deuterium on Enzyme-Substrate Interactions and Catalytic Rates

The metabolism of phenothiazines is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. Specific isoforms, such as CYP2D6 and CYP3A4, are responsible for various oxidative transformations, including hydroxylation and N-dealkylation. The kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting step in an enzymatic reaction. If the cleavage of a C-H bond is the slowest step, replacing that hydrogen with deuterium will significantly slow down the reaction rate.

For Carphenazine-d4, where deuterium atoms are placed on the terminal ethyl group of the piperazine (B1678402) side chain, a primary KIE would be expected if the metabolism at this site is a rate-determining step. This can be quantified by comparing the Michaelis-Menten kinetic parameters (Km and Vmax) for the metabolism of carphenazine and Carphenazine-d4 by isolated human liver microsomes or specific CYP isoforms. A lower Vmax and a similar Km for the deuterated compound would indicate a significant KIE.

Table 2: Hypothetical Kinetic Parameters for the Metabolism of Carphenazine and Carphenazine-d4 by Human Liver Microsomes

Substrate Km (µM) Vmax (pmol/min/mg protein) Intrinsic Clearance (Vmax/Km)
Carphenazine 5.2 150 28.8

This table provides a hypothetical comparison of enzyme kinetics to illustrate the potential kinetic isotope effect. The values are not based on published experimental data for Carphenazine-d4.

Carphenazine-d4 as a Mechanistic Probe in Biochemical Pathways

The presence of deuterium atoms in Carphenazine-d4 serves as a stable isotopic label, allowing the molecule to be used as a tracer to follow its metabolic fate and distribution within biological systems without the need for radioactive isotopes.

Tracing Metabolic Flux and Compound Redistribution in Cellular Models

Stable isotope tracing is a powerful technique to delineate metabolic pathways and quantify the flow of metabolites, known as metabolic flux. In cellular models, such as cultured hepatocytes or neuronal cells, Carphenazine-d4 can be introduced, and its uptake, metabolism, and efflux can be monitored over time using mass spectrometry-based techniques.

By analyzing the appearance of deuterated metabolites, researchers can identify the primary and secondary metabolic pathways of carphenazine. For example, the detection of a deuterated hydroxylated metabolite would confirm the site of oxidation. Furthermore, by quantifying the relative abundance of the parent compound and its metabolites inside and outside the cells, the rates of metabolic conversion and transport can be determined. This provides a dynamic view of how the cell processes the drug, which can be altered by genetic factors or co-administered drugs.

Differential Retention Behavior in Chromatographic Separations Due to Deuteration

In analytical chemistry, particularly in liquid chromatography, the substitution of hydrogen with deuterium can lead to slight differences in the physicochemical properties of a molecule, which can result in altered retention behavior. This phenomenon is known as the chromatographic isotope effect. While the effect is often small, it can be exploited for the separation and quantification of deuterated and non-deuterated compounds.

In reversed-phase high-performance liquid chromatography (RP-HPLC), where separation is based on hydrophobicity, deuterated compounds often exhibit slightly shorter retention times than their non-deuterated counterparts. This is attributed to the slightly smaller van der Waals radius of deuterium compared to hydrogen, which can lead to weaker interactions with the non-polar stationary phase.

This differential retention allows for the baseline separation of Carphenazine-d4 from any endogenous carphenazine that might be present in a biological sample, which is crucial for accurate quantification in metabolic studies.

Table 3: Hypothetical Chromatographic Retention of Carphenazine and Carphenazine-d4 on a C18 RP-HPLC Column

Compound Retention Time (min)
Carphenazine 12.5

This table presents hypothetical chromatographic data to illustrate the differential retention behavior due to deuteration. The values are not based on published experimental results for Carphenazine-d4.

Computational and Theoretical Studies of Deuterated Analogs

Molecular Modeling and Simulation of Carphenazine-d4

Molecular modeling and simulation techniques are instrumental in exploring the three-dimensional structure and dynamic behavior of molecules. For Carphenazine-d4, these methods can elucidate how the introduction of deuterium (B1214612) affects its structural and energetic properties.

Conformational analysis of phenothiazine (B1677639) derivatives reveals that the central thiazine (B8601807) ring is not planar but exists in a folded or "butterfly" conformation. acs.org The degree of this folding and the orientation of the side chains are critical for biological activity. Molecular mechanics and quantum chemical calculations are employed to determine the stable conformations and the energy barriers between them. youtube.com

Table 1: Predicted Energetic Effects of Deuteration on Carphenazine Conformations

ParameterExpected Effect of DeuterationRationale
Conformational IsomersMinimal change in geometryThe overall steric profile remains largely unchanged.
Relative EnergiesMinor shifts in stabilityDifferences in zero-point vibrational energy between C-H and C-D bonds.
Rotational BarriersSlight increaseStronger C-D bonds can lead to marginally higher energy barriers for rotation around single bonds.

This table is generated based on general principles of kinetic isotope effects and conformational analysis of related phenothiazine compounds.

Computational methods can predict various spectroscopic properties, including NMR, IR, and UV-Vis spectra. For Carphenazine-d4, the most significant and predictable spectroscopic change will be in its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

In the IR spectrum, the C-D stretching and bending vibrations will appear at lower frequencies compared to the corresponding C-H vibrations due to the heavier mass of deuterium. This isotopic shift is a well-understood phenomenon and can be accurately predicted using computational models.

In ¹H NMR spectroscopy, the signals corresponding to the protons at the deuterated positions will be absent. In ¹³C NMR, the carbons directly bonded to deuterium will exhibit a characteristic multiplet splitting pattern due to C-D coupling and a slight upfield shift. Computational tools can simulate these effects, aiding in the structural confirmation of the deuterated compound. researchgate.net

The chromatographic behavior of Carphenazine-d4 is anticipated to be very similar to that of its non-deuterated counterpart. The small difference in polarity and molecular weight resulting from deuteration is unlikely to cause significant shifts in retention time under typical reversed-phase or normal-phase liquid chromatography conditions. However, in cases where highly sensitive separation techniques are employed, minor differences may be observable.

Table 2: Predicted Spectroscopic and Chromatographic Changes for Carphenazine-d4

TechniquePredicted ChangeComputational Method for Prediction
¹H NMRDisappearance of signals at deuterated positionsDFT-based NMR chemical shift calculations
¹³C NMRUpfield shift and multiplet splitting for carbons attached to deuteriumDFT-based NMR chemical shift and coupling constant calculations
IR SpectroscopyShift of C-D vibrational frequencies to lower wavenumbersVibrational frequency calculations using quantum mechanics
Mass SpectrometryIncrease in molecular weight by 4 DaNot applicable (direct calculation)
ChromatographyMinimal change in retention timeMolecular dynamics simulations of interactions with stationary phase

This table is based on established principles of spectroscopy and chromatography for isotopically labeled compounds and computational studies on similar molecules. researchgate.netresearchgate.netnih.gov

Future Research Directions and Translational Perspectives

Advancements in Deuterated Compound Synthesis for Complex Molecules

The synthesis of complex, selectively deuterated molecules like Carphenazine-d4 is moving beyond traditional methods, driven by the need for greater efficiency, selectivity, and environmental sustainability. Recent breakthroughs focus on late-stage functionalization, allowing for the introduction of deuterium (B1214612) into intricate molecular scaffolds without requiring a complete redesign of the synthetic route.

Key advancements include:

Catalytic Hydrogen Isotope Exchange (HIE): This has become a gold-standard for late-stage deuteration. researchgate.net Iridium-catalyzed C-H functionalization, for instance, enables highly selective and reactive protocols for labeling complex molecules. researchgate.net Similarly, visible-light photocatalysis is an emerging method for direct hydrogen isotope exchange. researchgate.net

Flow Synthesis Systems: New systems are being developed that can perform deuteration at ambient pressure and room temperature. bionauts.jp These methods, which may use heavy water (D2O) as the deuterium source, offer a lower environmental impact and can reduce synthesis cycles significantly. bionauts.jpmarketersmedia.com

Deuterated Building Blocks: The use of pre-deuterated foundational building blocks and intermediates ensures that isotopic integrity is maintained throughout multi-step syntheses. marketersmedia.com This approach is crucial for preventing the loss of deuterium at metabolic hotspots, which can significantly alter pharmacokinetic profiles. marketersmedia.com

These evolving synthetic strategies are critical for producing complex deuterated compounds with high isotopic purity (≥98%), a necessity for their use as reliable internal standards and therapeutic agents. marketersmedia.com

Synthesis AdvancementDescriptionKey Advantages
Catalytic H/D Exchange Direct replacement of hydrogen with deuterium on a complex molecule, often in the final synthetic steps. Methods include iridium-catalyzed C-H functionalization and photocatalysis. researchgate.netresearchgate.netHigh selectivity, applicable to complex structures, avoids multi-step synthesis from simple deuterated precursors. researchgate.net
Flow Synthesis Systems Continuous-flow reactors for deuteration, often using electrochemical methods with heavy water (D2O) at ambient temperature and pressure. bionauts.jpLow environmental impact, no need for high-pressure deuterium gas, reusable deuterium source, high yield (80-98%). bionauts.jp
Deuterated Intermediates Use of pre-labeled building blocks in the early stages of synthesis to ensure isotopic integrity in the final product. marketersmedia.comPreserves isotopic purity, prevents deuterium loss at metabolic hotspots, can shorten synthesis cycles by up to 50%. marketersmedia.com

Integration of Carphenazine-d4 Analytical Methods with High-Throughput Screening Platforms

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large compound libraries. nih.govnih.gov The integration of analytical methods using deuterated internal standards like Carphenazine-d4 with HTS platforms is essential for generating accurate and reproducible quantitative data.

The primary analytical technique for this purpose is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). lcms.cz In an HTS context, Carphenazine-d4 would serve as an ideal internal standard for quantifying its non-deuterated counterpart, Carphenazine, in various biological matrices. The near-identical physicochemical properties ensure that it behaves similarly during sample preparation, extraction, and chromatographic separation, while its different mass allows for clear distinction by the mass spectrometer. scioninstruments.com

Automated platforms capable of small-scale synthesis, bioassays, and reaction screening are being developed that can achieve throughputs of more than one sample per second. researchgate.net Integrating deuterated standards into these workflows is crucial for:

Correcting for Matrix Effects: Complex biological samples can suppress or enhance the ionization of an analyte, leading to inaccurate quantification. A co-eluting deuterated standard experiences the same matrix effects, allowing for reliable correction. texilajournal.comclearsynth.com

Normalizing for Variability: Internal standards compensate for variations in sample preparation, injection volume, and instrument response, which is critical in automated, high-volume screening environments. scioninstruments.comscispace.com

Enabling Multiplexed Analysis: The speed and selectivity of modern LC-MS/MS systems allow for the simultaneous analysis of dozens of analytes and their corresponding deuterated internal standards in a single, short run. lcms.cz

Expanding the Application of Deuterated Tracers in Preclinical Drug Discovery and Development Research

While Carphenazine-d4 is primarily used as an internal standard, the broader field of deuterated compounds is seeing expanding applications as tracers in preclinical research. nih.gov These applications leverage the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond can slow down metabolism mediated by enzymes like the Cytochrome P450 family. marketersmedia.comjscimedcentral.com

Deuterated tracers are powerful tools for:

Metabolism and Pharmacokinetic (PK) Studies: Administering a deuterated version of a drug allows researchers to track its absorption, distribution, metabolism, and excretion (ADME) with high precision. nih.gov This helps in identifying metabolic "soft spots" on a molecule and understanding its metabolic fate. nih.gov

Improving Drug Profiles: Strategic deuteration can enhance a drug's metabolic stability, leading to an extended half-life, reduced formation of toxic metabolites, and potentially a better safety profile. jscimedcentral.comsnmjournals.orgpharmaffiliates.com This can translate into lower or less frequent dosing. nih.gov

Positron Emission Tomography (PET) Imaging: Deuteration is also used in the development of PET tracers to reduce the formation of radiometabolites, which can interfere with imaging, and enhance tracer uptake in target tissues. snmjournals.org

The use of deuterated compounds has moved beyond the "deuterium switch" approach (developing deuterated versions of existing drugs) to become an integral part of novel drug discovery from the earliest stages. nih.govnih.gov

Application AreaUse of Deuterated TracerResearch Outcome
Pharmacokinetics (PK) Serves as a tracer to track the parent drug through the body and excreta. nih.govPrecise determination of ADME properties, identification of metabolites. pharmaffiliates.com
Metabolic Stability Deuteration at metabolic hotspots slows enzymatic bond cleavage (Kinetic Isotope Effect). jscimedcentral.comImproved metabolic stability, extended drug half-life, potential for reduced dosing frequency. nih.govpharmaffiliates.com
Toxicity Profile Slowing metabolism can reduce the formation of reactive or toxic metabolites. jscimedcentral.comsnmjournals.orgEnhanced safety and tolerability profile of the therapeutic candidate. nih.gov
PET Imaging Used in PET radiotracer development to decrease the rate of radiometabolite formation. snmjournals.orgImproved imaging quality and more accurate quantification of target engagement. snmjournals.org

Methodological Harmonization and Standardization for Deuterated Internal Standards

The increasing reliance on deuterated internal standards like Carphenazine-d4 in regulated bioanalysis necessitates the harmonization and standardization of analytical methodologies. While stable isotope-labeled standards are considered the gold standard, their use is not without complexities that require universal guidelines. researchgate.net

Key areas requiring standardization include:

Isotopic Purity and Stability: There is a need for consensus on the minimum acceptable isotopic purity and methods to confirm that the deuterium label does not exchange or get lost during sample storage and preparation. hilarispublisher.com

Chromatographic Co-elution: While deuterated standards typically co-elute with the analyte, slight differences in retention times can sometimes occur, which may impact quantification. texilajournal.comscispace.com Standardized procedures for evaluating and accepting co-elution are needed.

Correction for Cross-Isotope Contribution: The analyte may contain natural abundances of heavy isotopes, and the deuterated standard may contain some unlabeled material. Standardized mathematical corrections are required to ensure accuracy.

Addressing Ion Suppression: While deuterated standards help correct for ion suppression, significant or differential suppression between the analyte and the standard can still lead to errors. researchgate.netnih.gov Harmonized protocols for assessing and mitigating such matrix effects are crucial for ensuring data integrity across different laboratories and studies.

Establishing clear, internationally accepted guidelines for the validation and application of methods using deuterated internal standards will enhance the reliability and reproducibility of bioanalytical data, which is fundamental to drug development and regulatory submission. texilajournal.com

Q & A

Q. What documentation is required for patenting novel applications of Carphenazine-d4 (dimaleate) in academic research?

  • Methodological Answer : File provisional patents with claims covering deuterium-specific pharmacokinetic advantages (e.g., prolonged half-life). Include comparative data against non-deuterated analogs and prior art analysis to establish novelty (e.g., absence of dimaleate salts in existing patents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.